Propyl valerate

Description

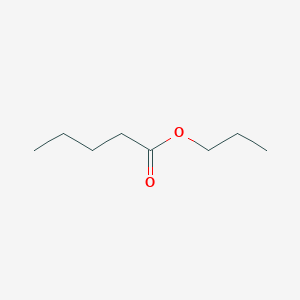

Structure

2D Structure

Properties

IUPAC Name |

propyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJKPKOYARNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161513 | |

| Record name | Propyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

167.00 to 168.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141-06-0 | |

| Record name | Propyl pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl valerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28688DWX24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-70.7 °C | |

| Record name | Propyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Valerate (B167501)

Propyl valerate, also known as propyl pentanoate, is an organic compound classified as a fatty acid ester.[1][2] It is a colorless liquid with a characteristic fruity odor, which has led to its use in the flavor and fragrance industry.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is the ester formed from the condensation of valeric acid (a short-chain fatty acid) and propanol (B110389).[3] Its structure is characterized by a five-carbon carboxylic acid chain linked to a three-carbon alcohol chain through an ester bond.

Key Identifiers:

-

Synonyms: this compound, n-Propyl n-valerate, Pentanoic acid, propyl ester, Valeric acid, propyl ester[4][5][6]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | [5][7] |

| Appearance | Colorless to pale yellow clear liquid | |

| Odor | Fruity, apple, pineapple | [7] |

| Boiling Point | 167-168 °C at 760 mmHg | |

| Melting Point | -70 to -71 °C | |

| Density | 0.872 g/cm³ at 20°C | |

| Refractive Index | 1.405 at 20°C | |

| Flash Point | 37.78 °C (100.00 °F) | |

| Vapor Pressure | 1.85 hPa at 20°C (estimated) | [7] |

| Solubility | Slightly soluble in water; miscible with ethanol (B145695) and diethyl ether | [3] |

Experimental Protocols

Synthesis of this compound

1. Fischer-Speier Esterification:

This is the most common method for synthesizing this compound.[3]

-

Reactants: Valeric acid and propanol.

-

Catalyst: A strong acid, typically sulfuric acid (H₂SO₄).[3]

-

Procedure:

-

Valeric acid and an excess of propanol are mixed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the mixture is cooled to room temperature.

-

The product is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.

-

2. Biomass-Derived Synthesis Pathway:

A greener alternative to the traditional method involves the use of biomass-derived starting materials.[3]

-

Starting Material: γ-valerolactone (GVL), which can be produced from renewable sources.[3]

-

Procedure:

-

Catalytic hydrogenation of GVL to open the lactone ring.

-

Subsequent esterification of the resulting intermediate with propanol, facilitated by a catalyst.[3]

-

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the quantification and structural analysis of volatile compounds like this compound.[3]

-

Column: A polar capillary column, such as DB-WAX, is often used for separation.[3]

-

Principle: The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.[3]

2. High-Performance Liquid Chromatography (HPLC):

This compound can be analyzed using reverse-phase (RP) HPLC.[5]

-

Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Application: This method is scalable and can be used for purity analysis and preparative separations to isolate impurities.[5]

3. Spectroscopic Methods:

Spectroscopic techniques are essential for the structural elucidation of this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Biological Activity and Signaling Pathways

This compound is a derivative of valeric acid, a short-chain fatty acid (SCFA). SCFAs are known to have biological activity, and valeric acid itself is an activator of the free fatty acid receptor 3 (FFAR3 or GPR41).[3] FFAR3 is a G protein-coupled receptor (GPCR) that is involved in the regulation of metabolism, inflammation, and hormone homeostasis.[3] Therefore, this compound and related compounds are of interest in studies probing the mechanisms of SCFA signaling.[3]

Visualizations

Logical Workflow for Synthesis and Analysis of this compound

Caption: Workflow for the synthesis and subsequent analysis of this compound.

References

- 1. This compound | 141-06-0 [chemicalbook.com]

- 2. Dipropyl Acetate | C8H16O2 | CID 67328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|141-06-0|Research Chemicals [benchchem.com]

- 4. Pentanoic acid, propyl ester [webbook.nist.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. scent.vn [scent.vn]

Propyl Valerate: A Comprehensive Technical Guide

CAS Number: 141-06-0

This technical guide provides an in-depth overview of propyl valerate (B167501), also known as propyl pentanoate.[1][2] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and analytical methods. While its primary application lies within the flavor and fragrance industries, this guide also addresses its role in a pharmaceutical context.

Chemical Identity and Synonyms

Propyl valerate is a fatty acid ester with the chemical formula C8H16O2.[1][2] It is a colorless transparent liquid characterized by a fruity odor.[3]

Synonyms:

-

n-Propyl n-valerate[1]

-

Valeric acid, propyl ester[1]

-

n-Propyl valerate[1]

-

Propyl valerianate[1]

-

1-propylpentanoate[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 141-06-0 | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor | Fruity, apple, pineapple | [3] |

| Boiling Point | 167-168 °C at 760 mmHg | [1] |

| Melting Point | -70.7 °C to -71 °C | [1] |

| Density | 0.870 - 0.872 g/mL at 20 °C | [1] |

| Refractive Index | 1.405 - 1.407 at 20 °C | [1] |

| Flash Point | 37.78 °C (100.00 °F) TCC | [1] |

| Vapor Pressure | 1.85 hPa (est.) at 20°C | [3] |

| Solubility | Miscible with ethanol (B145695) and diethyl ether; slightly soluble in water. | [3] |

| XLogP3-AA | 2.4 | [3] |

Synthesis of this compound

This compound is typically synthesized via the Fischer-Speier esterification of valeric acid (pentanoic acid) and n-propanol, using an acid catalyst such as sulfuric acid.[3] This is a reversible reaction, and to drive the equilibrium towards the product (this compound), an excess of one of the reactants (usually the alcohol) is used, and the water formed during the reaction is removed.

Experimental Protocol for Fischer Esterification

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

-

Valeric acid (pentanoic acid)

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine valeric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction temperature will be close to the boiling point of n-propanol (97 °C).

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid), and finally with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 167-168 °C.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification mechanism for the synthesis of this compound from valeric acid and n-propanol.

Caption: Fischer esterification mechanism for this compound synthesis.

Analytical Methodologies

The purity and concentration of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for its analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a general protocol for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized depending on the specific column and system. A common starting point is 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. Low UV wavelengths (e.g., 210 nm) may be used, or a different detector such as a Refractive Index (RI) detector may be more suitable.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

-

Prepare a standard stock solution of this compound of a known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards and the sample solution.

-

Record the chromatograms and determine the retention time and peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Applications and Relevance to Drug Development

The primary application of this compound is as a flavoring and fragrance agent due to its fruity aroma.[3] It is found naturally in some fruits, such as apples.

In the context of pharmaceuticals, this compound's role is primarily as an excipient, where it can be used as a flavoring agent in oral formulations to improve palatability. There is currently a lack of substantial scientific literature to support a role for this compound as an active pharmaceutical ingredient or to suggest it possesses significant biological activity that would make it a direct subject of drug development research. While some databases may associate synonyms of this compound with pharmacological activities such as "anticonvulsant," this is likely due to structural similarities with other compounds like valproic acid and its derivatives, and should be interpreted with caution. Therefore, for drug development professionals, the main interest in this compound lies in its potential use as a well-characterized flavoring excipient.

References

An In-depth Technical Guide to the Physical Properties of Propyl Pentanoate

Propyl pentanoate (also known as propyl valerate) is an organic ester with the chemical formula C₈H₁₆O₂.[1] It is recognized for its characteristic fruity aroma and is utilized in the fragrance and flavor industries.[2] A thorough understanding of its physical properties is essential for its application in research, particularly in fields such as drug development where it may be used as a solvent or a component in formulations. This guide provides a comprehensive overview of the key physical properties of propyl pentanoate, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of propyl pentanoate are well-documented, providing a solid foundation for its scientific and industrial applications.

The following table summarizes the principal physical properties of propyl pentanoate, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 144.21 g/mol | [1][3][4][5] |

| Density | 0.870 g/mL | [3] |

| Boiling Point | 164 - 168 °C (@ 760 mm Hg) | [3][6] |

| Melting Point | -70.7 °C to -71 °C | [1][3][6] |

| Refractive Index | 1.407 | [3] |

| Water Solubility | 308.7 mg/L @ 25 °C (estimated) | [6] |

| LogP (Octanol/Water) | 2.823 (estimated) | [6] |

Experimental Protocols

Accurate determination of physical properties is crucial for quality control and research purposes. The following sections detail the methodologies for measuring key physical parameters of liquid compounds like propyl pentanoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a critical indicator of purity.[7]

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.[8]

-

Sample Preparation: A small amount (less than 0.5 mL) of propyl pentanoate is placed into a small glass vial (e.g., a Durham tube).[8]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end submerged in the liquid.[8]

-

Apparatus Assembly: The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

-

Heating: The side arm of the Thiele tube is gently and consistently heated. This design promotes even heat distribution through the oil via convection.[8]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. Heating should continue until the bubbling is rapid and continuous.[8]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.[9]

Methodology: Volumetric and Gravimetric Measurement

This is a straightforward method for determining the density of a liquid.[9][10]

-

Mass of Empty Container: An empty, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed on an analytical balance.[9][11]

-

Volume of Liquid: The container is filled with propyl pentanoate to a precise, known volume. The reading should be taken from the bottom of the meniscus at eye level to avoid parallax error.[9]

-

Mass of Filled Container: The container with the propyl pentanoate is reweighed.[9][11]

-

Calculation: The mass of the propyl pentanoate is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[9][12]

References

- 1. Showing Compound Propyl pentanoate (FDB020018) - FooDB [foodb.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. propyl pentanoate [stenutz.eu]

- 4. Pentanoic acid, propyl ester (CAS 141-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Pentanoic acid, propyl ester [webbook.nist.gov]

- 6. Human Metabolome Database: Showing metabocard for Propyl pentanoate (HMDB0040296) [hmdb.ca]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

- 11. wjec.co.uk [wjec.co.uk]

- 12. homesciencetools.com [homesciencetools.com]

Propyl Valerate: A Comprehensive Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for propyl valerate (B167501) (also known as propyl pentanoate), a common fragrance and flavor agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for propyl valerate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Chemical Shift (δ) ppm |

| A (CH₂) | 4.027 |

| B (CH₂) | 2.299 |

| C (CH₂) | 1.66 |

| D (CH₂) | 1.61 |

| E (CH₂) | 1.35 |

| F (CH₃) | 0.94 |

| G (CH₃) | 0.91 |

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O | ~173 |

| O-CH₂ | ~65 |

| C=O-CH₂ | ~34 |

| CH₂ (valerate) | ~28 |

| O-CH₂-CH₂ | ~22 |

| CH₂-CH₃ (valerate) | ~22 |

| CH₂-CH₃ (propyl) | ~14 |

| CH₃ (valerate) | ~10 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretch (alkane) |

| 1735 | C=O stretch (ester) |

| 1465 | C-H bend (alkane) |

| 1175 | C-O stretch (ester) |

Note: Data is from a gas-phase spectrum.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 144 | ~5 | [M]⁺ (Molecular Ion) |

| 103 | 60.5 | [M - C₃H₇]⁺ |

| 85 | 100 | [CH₃(CH₂)₃CO]⁺ |

| 60 | 34.5 | [C₂H₅COOH]⁺ (McLafferty Rearrangement) |

| 57 | 56.7 | [C₄H₉]⁺ |

| 43 | 40.2 | [C₃H₇]⁺ |

Note: Data obtained by electron ionization (EI) at 75 eV.[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals (typically 0-12 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required compared to ¹H NMR. Proton decoupling is employed to simplify the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (one with minimal IR absorbance in the regions of interest, such as carbon tetrachloride) can be prepared and placed in a liquid sample cell. Gas-phase spectra are obtained by injecting a small amount of the volatile liquid into an evacuated gas cell.

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the compound is first separated from a mixture on a GC column before entering the ion source.

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its spectroscopic data.

References

The Natural Occurrence of Propyl Valerate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl valerate (B167501), also known as propyl pentanoate, is a volatile ester that contributes to the characteristic fruity and sweet aromas of various food products. Its presence and concentration in fruits are influenced by factors such as cultivar, ripeness, and storage conditions. Understanding the natural occurrence of this compound is crucial for quality control, flavor profile analysis, and product development in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of propyl valerate in fruits, details the analytical methodologies for its quantification, and illustrates the relevant biochemical pathways.

Introduction

The aroma of fruits is a complex mixture of hundreds of volatile organic compounds (VOCs), with esters being a major chemical class responsible for the characteristic fruity notes. This compound (C8H16O2) is an ester known for its ethereal, fruity, and pineapple-like scent. While widely used as a flavoring agent, its natural occurrence in fruits is less documented compared to other esters like ethyl acetate (B1210297) or hexyl acetate. This guide summarizes the available data on the presence of this compound and related esters in fruits and provides detailed experimental protocols for their analysis.

Quantitative Data on this compound and Related Esters in Fruits

This compound has been reported to occur in apple fruit; however, comprehensive quantitative data on its concentration in various fruits is limited in the current scientific literature.[1] Many studies on the volatile profiles of fruits such as strawberries, apples, and bananas do not specifically quantify this compound, suggesting its concentration is often below the detection limits of the analytical methods used or that it is not a major volatile component in the fruits studied. The following table summarizes the quantitative data for closely related esters found in some common fruits to provide a comparative context.

| Fruit | Ester | Concentration (µg/kg FW) | Cultivar(s) | Reference |

| Apple | Propyl butyrate | Present (not quantified) | Red General, Red Delicious | [2] |

| Propyl propionate | Average < 3 | 40 cultivars | [3] | |

| Butyl pentanoate | Not Detected | McIntosh | [4] | |

| Strawberry | Propyl butanoate | Present (not quantified) | Chandler | [5] |

| Ethyl butanoate | ~150-350 (relative abundance) | Five cultivars | [6][7] | |

| Methyl butanoate | ~100-250 (relative abundance) | Five cultivars | [6][7] | |

| Banana | Pentyl butanoate | 0.26% (Green) - 3.05% (Full-Ripening) (relative content) | Brazilian | [8] |

| Butyl butanoate | 1.62% (Turning) - 2.08% (Full-Ripening) (relative content) | Brazilian | [8] |

Note: The absence of specific quantitative data for this compound in many studies highlights a potential area for future research in fruit volatile analysis.

Experimental Protocols for the Analysis of Volatile Esters in Fruits

The most common and effective method for the analysis of volatile compounds in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] This technique allows for the extraction and concentration of volatiles from the headspace of the fruit sample without the need for solvents.

Sample Preparation

-

Fruit Selection: Select ripe, healthy fruits of the desired cultivar. Ensure the fruits are free from any physical damage or signs of disease.

-

Homogenization (if required): Depending on the study's objective, either whole fruit or homogenized tissue can be used. For tissue analysis, flash-freeze the fruit in liquid nitrogen and grind it to a fine powder.

-

Sample Aliquoting: Place a precise amount of the whole fruit or powdered tissue (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

-

Addition of Internal Standard and Salt: To aid in quantification and improve the extraction efficiency of volatiles, add a known concentration of an internal standard (e.g., 3-nonanone) and a salt solution (e.g., NaCl) to the vial.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.[3]

-

Equilibration: Seal the vial and place it in a temperature-controlled water bath or heating block (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., 250°C) to thermally desorb the trapped analytes onto the GC column.

-

Gas Chromatography:

-

Column: Use a suitable capillary column, such as a DB-5MS or HP-INNOWAX (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[3]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 220-250°C).[3]

-

-

Mass Spectrometry:

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-450.

-

Identification: Identify the compounds by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with those of authentic standards.

-

Quantification: Quantify the target analytes by comparing their peak areas to the peak area of the internal standard.

-

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound in fruits.

Biosynthesis of Volatile Esters in Fruits

Caption: Simplified biosynthetic pathway of this compound in fruits.

Conclusion

While this compound is recognized as a contributor to fruit aroma, its natural occurrence at quantifiable levels appears to be limited or underexplored in many common fruits. The analytical framework provided in this guide, centered on HS-SPME-GC-MS, offers a robust methodology for further investigation into the volatile composition of fruits. Future research focusing on a wider range of fruit cultivars and varying stages of ripeness is necessary to fully elucidate the natural distribution and concentration of this compound. Such studies will be invaluable for the food and fragrance industries in the development of authentic fruit flavors and for researchers investigating the biochemical basis of fruit aroma.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemometric Classification of Apple Cultivars Based on Physicochemical Properties: Raw Material Selection for Processing Applications [mdpi.com]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thejaps.org.pk [thejaps.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

Synthesis of Propyl Valerate via Fischer Esterification: A Technical Guide

Issued: December 18, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl valerate (B167501), an ester recognized for its applications in the flavor and fragrance industries and as a biochemical probe in scientific research.[1][2] The primary focus of this document is the Fischer-Speier esterification, a classic and widely utilized method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This whitepaper details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses key parameters for process optimization, and outlines standard purification and characterization techniques. All quantitative data are presented in structured tables for clarity, and critical processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to Propyl Valerate

This compound, also known as propyl pentanoate, is the ester formed from valeric acid (pentanoic acid) and n-propanol.[5][6] It is a fatty acid ester characterized by a pleasant, fruity aroma, which leads to its use as a flavoring and fragrance agent.[1][7] Beyond its sensory applications, this compound and related valerate esters are of interest in biochemical and pharmaceutical research. The precursor, valeric acid, is a short-chain fatty acid (SCFA) that can activate G protein-coupled receptors like the free fatty acid receptor 3 (FFAR3), which is involved in metabolic regulation and hormone homeostasis.[1] Consequently, the synthesis of derivatives like this compound is relevant for developing molecular probes to study SCFA signaling pathways.[1]

The most common and direct method for its preparation is the Fischer esterification, which involves heating the parent carboxylic acid and alcohol with a strong acid catalyst.[3][4] This reaction is reversible, and strategies to drive the reaction toward the product are critical for achieving high yields.[4][8]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 141-06-0 | [5][6] |

| Molecular Formula | C₈H₁₆O₂ | [6][9] |

| Molecular Weight | 144.21 g/mol | [6][9] |

| Appearance | Colorless Liquid | [7][10] |

| Density | 0.870 - 0.878 g/mL at 20 °C | [10][11] |

| Boiling Point | 167.0 - 168.0 °C | [9][10] |

| Melting Point | -70.7 °C | [9][10] |

| Refractive Index | 1.405 - 1.407 at 20 °C | [2][10] |

| Flash Point | 52.4 °C (126.3 °F) | [10] |

| Solubility in Water | 308.7 mg/L at 25 °C (estimated) | [9][10] |

Reaction Principle: The Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] For the synthesis of this compound, valeric acid and n-propanol are used. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right.[4] This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle.[12][13]

General Reaction Equation:

Reaction Mechanism

The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[14] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[12][14] A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester.[14] Deprotonation of this species regenerates the acid catalyst and produces the final ester product.[14]

Experimental Protocol

This section provides a detailed, generalized laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Valeric Acid | C₅H₁₀O₂ | 102.13 | 1.0 mol equiv. | Corrosive |

| n-Propanol | C₃H₈O | 60.10 | 1.2 - 3.0 mol equiv. | Flammable; often used in excess |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1-5% w/w | Catalyst; highly corrosive |

| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | As needed | For neutralization |

| Sodium Chloride (sat. aq.) | NaCl | 58.44 | As needed | For washing (brine) |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Round-bottom flask | - | - | 250 mL | - |

| Reflux condenser | - | - | - | - |

| Heating mantle | - | - | - | - |

| Separatory funnel | - | - | 500 mL | - |

| Distillation apparatus | - | - | - | - |

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add valeric acid and n-propanol. A typical molar ratio is 1:1.2 of acid to alcohol to help shift the equilibrium.[1]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-5% of the total reactant weight) to the mixture while stirring.[1][3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of n-propanol is ~97 °C, so a reaction temperature of 80-100 °C is common) using a heating mantle.[1] Allow the reaction to reflux for 45-90 minutes. The progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cooling: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath.[3]

Work-up and Purification

-

Transfer: Transfer the cooled reaction mixture to a separatory funnel.

-

Neutralization: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of unreacted valeric acid and the sulfuric acid catalyst.[3] Continue adding the bicarbonate solution until effervescence ceases.

-

Extraction: Allow the layers to separate. The upper organic layer contains the this compound product. Drain and discard the lower aqueous layer.[3]

-

Washing: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water-soluble impurities.[8] Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[8]

-

Isolation: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

-

Purification: Purify the crude this compound by simple distillation.[3][15] Collect the fraction that boils at approximately 167-168 °C.[9][10]

Process Optimization and Data

The efficiency of the esterification is influenced by several factors. Optimizing these parameters is key to maximizing the yield and purity of this compound.[16][17]

-

Molar Ratio of Reactants: Increasing the concentration of the alcohol (n-propanol) shifts the equilibrium towards the formation of the ester.[12] However, a very large excess can make purification more difficult.

-

Catalyst Concentration: A higher catalyst concentration generally increases the reaction rate. Typical loadings range from 1% to 5% (w/w) relative to the carboxylic acid.[1]

-

Temperature: Higher temperatures increase the reaction rate. The reaction is typically run at the reflux temperature of the alcohol.[8]

-

Reaction Time: The reaction must be allowed to proceed long enough to reach equilibrium or a satisfactory conversion.

The following table presents representative data for similar esterification reactions to illustrate the impact of reaction conditions on product conversion.

| Ester Synthesized | Reactants | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (min) | Conversion/Yield (%) | Reference(s) |

| Ethyl Ester | Hydroxy Acid, Ethanol | H₂SO₄ | (Ethanol as solvent) | Reflux | 120 | 95 | [8] |

| Propyl Butyrate | Butyric Acid, n-Propanol | p-TsOH | 2:1 | 80 | 420 | 96.4 | [18] |

| Propyl Gallate | Gallic Acid, n-Propanol | KHSO₄ | 12:1 | 100 | 720 | 80.2 | [19] |

Workflow and Characterization

A systematic workflow ensures the successful synthesis, purification, and verification of the final product.

Experimental Workflow Diagram

The entire process from setup to final analysis can be visualized as a logical flow.

Product Characterization

After purification, the identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for assessing the purity of volatile compounds like esters and confirming the molecular weight of the product from its mass spectrum.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of propyl and valerate moieties and their connectivity.[20]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) group, while the absence of a broad O-H stretch from the starting carboxylic acid indicates a successful reaction.[6]

Biochemical Context and Relevance

For professionals in drug development, the interest in valerate esters often stems from the biological activity of their parent molecule, valeric acid. As a short-chain fatty acid (SCFA), valeric acid can modulate cellular processes by interacting with specific receptors.

-

FFAR3 (GPR41) Activation: Valeric acid is an agonist for the Free Fatty Acid Receptor 3 (FFAR3), a G protein-coupled receptor.[1] Activation of FFAR3 is linked to various physiological effects, including the regulation of insulin (B600854) sensitivity, inflammation, and gut hormone secretion. This compound can be used as a tool compound or a potential prodrug that, upon hydrolysis, releases valeric acid to elicit these biological responses.

Safety Precautions

-

Flammability: n-Propanol and this compound are flammable liquids. Keep them away from open flames and ignition sources.[10]

-

Corrosivity: Valeric acid and concentrated sulfuric acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

-

Pressure Build-up: During the neutralization step with sodium bicarbonate, CO₂ is generated. Ensure the separatory funnel is vented frequently to prevent pressure build-up.[12]

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and effective method suitable for laboratory-scale production. By carefully controlling reaction parameters such as reactant molar ratio, catalyst concentration, and temperature, high yields of the desired ester can be achieved. Proper work-up and purification, primarily through washing and distillation, are essential for obtaining a product of high purity. The techniques and protocols outlined in this guide provide a solid foundation for researchers and scientists to successfully synthesize this compound for its various applications, from fragrance formulation to its use as a chemical tool in the study of metabolic signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 141-06-0 [thegoodscentscompany.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Pentanoic acid, propyl ester [webbook.nist.gov]

- 7. Cas 18362-97-5,ISO-PROPYL-VALERATE | lookchem [lookchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Human Metabolome Database: Showing metabocard for Propyl pentanoate (HMDB0040296) [hmdb.ca]

- 10. echemi.com [echemi.com]

- 11. This compound | 141-06-0 [chemicalbook.com]

- 12. cerritos.edu [cerritos.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. varsitytutors.com [varsitytutors.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound(141-06-0) 1H NMR spectrum [chemicalbook.com]

Propyl Valerate: A Technical Guide to Safe Handling and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is a fatty acid ester commonly used as a fragrance and flavoring agent.[1][2][3] Its characteristic fruity odor contributes to the scent profiles of various consumer products.[3] This technical guide provides an in-depth overview of the safety, handling, and precautionary measures required when working with propyl valerate in a research and development setting. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are outlined.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Propyl pentanoate | [4] |

| Synonyms | This compound, n-Propyl n-valerate | [3][4] |

| CAS Number | 141-06-0 | [4] |

| Molecular Formula | C8H16O2 | [5] |

| Molecular Weight | 144.21 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Ethereal, fruity, pineapple-like | [3] |

| Boiling Point | 167.00 to 168.00 °C @ 760.00 mm Hg | [1][3][6] |

| Melting Point | -71.00 to -70.00 °C | [1][3][6] |

| Flash Point | 37.78 °C (100.00 °F) Tag Closed Cup | [1][3][6] |

| Density | 0.870 - 0.872 g/mL at 20 °C | [2][5][6] |

| Vapor Pressure | 1.6 mmHg @ 25.00 °C (estimated) | [3][4] |

| Vapor Density | 4.9 (Air = 1) | [3] |

| Solubility | Soluble in alcohol; Insoluble in water (308.7 mg/L @ 25 °C est.) | [1][3][6] |

Hazard Identification and Classification

This compound is classified as a flammable liquid.[4] While some safety data sheets do not classify it as hazardous under OSHA criteria, it is prudent to handle it with care due to its flammability and potential for irritation.[7]

GHS Classification: Flammable liquids, Category 3.[8]

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][8]

-

P233: Keep container tightly closed.[4]

-

P240: Ground and bond container and receiving equipment.[4]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

-

P242: Use non-sparking tools.[4]

-

P243: Take action to prevent static discharges.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

-

P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]

-

P403+P235: Store in a well-ventilated place. Keep cool.[4]

-

P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4][9]

NFPA 704 Rating: Information on the specific NFPA 704 rating for this compound is not readily available in the consulted resources. However, based on its properties as a flammable liquid with a flash point of 37.78 °C, the flammability rating (red diamond) would likely be 2.

Toxicology and Health Effects

Detailed toxicological data for this compound is limited. Much of the safety assessment for fragrance ingredients like this compound relies on "read-across" methodologies, where data from structurally similar and well-characterized chemicals are used to infer the toxicological profile of the substance .[10]

-

Acute Oral Toxicity: Specific LD50 data for this compound was not found in the search results. However, the OECD Test Guideline 401 for Acute Oral Toxicity can be used to determine this value.[11][12][13]

-

Dermal Toxicity: No specific dermal LD50 values were identified.

-

Inhalation Toxicity: No specific LC50 values were found.

-

Skin Irritation/Corrosion: this compound is described as potentially irritating to the skin.[1] Standardized testing, such as that outlined in OECD Test Guideline 404, would be used to formally assess this.[1][14][15][16][17]

-

Eye Irritation: Direct contact may cause temporary irritation.[7]

-

Skin Sensitization: There is a potential for skin sensitization in susceptible individuals.[18] OECD Test Guideline 406 is the standard method for evaluating this endpoint.[19][20][21][22][23]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest that this compound has carcinogenic, mutagenic, or reproductive effects.

Occupational Exposure Limits (OELs): Specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound have not been established.[24][25][26][27] In the absence of specific OELs, it is crucial to maintain low airborne concentrations through the use of effective engineering controls.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention if symptoms persist.[25][28][29]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][25][29] If irritation develops and persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[10][26][29]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][28][30]

Handling and Storage

Handling:

-

Handle in a well-ventilated area.[4]

-

Wear suitable personal protective equipment (PPE).[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Ground and bond containers when transferring material.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[31]

-

Store in a flammable liquids storage cabinet.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[32][33]

-

Skin Protection:

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a low level, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][35]

Accidental Release Measures and Disposal

Spill and Leak Procedures:

-

Evacuate and Ventilate: Immediately evacuate personnel from the spill area. Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]

-

Containment: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[9][36] For larger spills, dike the area to prevent spreading.

-

Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[9]

-

Decontamination: Clean the spill area thoroughly with soap and water.

Disposal:

-

Dispose of waste and residues in accordance with local, state, and federal regulations.[9]

-

Do not dispose of down the drain or into the environment.[31]

-

Contaminated materials should be treated as hazardous waste.[37]

Experimental Protocols

The following sections outline the methodologies for key toxicological and safety experiments relevant to this compound, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[11]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), are used. At least 5 animals of the same sex are used for each dose level.[11]

-

Housing and Environment: Animals are housed in a controlled environment with a temperature of 22°C (± 3°), relative humidity of 30-70%, and a 12-hour light/dark cycle.[11]

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. Animals are fasted overnight before dosing.[11]

-

Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[11]

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[11]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[14][15][17]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species for this test.[14][17]

-

Test Area Preparation: A small area of the animal's back (approximately 6 cm²) is clipped free of fur.

-

Dose Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[14][17]

-

Exposure Period: The exposure period is typically 4 hours.[14][17]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[15][17]

-

Scoring: Skin reactions are scored based on a standardized grading system.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)

The GPMT is a method to determine if a substance can cause skin sensitization (allergic contact dermatitis).[19][21][22][23]

Methodology:

-

Animal Selection: Young, healthy guinea pigs are used. A test group of at least 10 animals and a control group of at least 5 animals are required.[20][21]

-

Induction Phase (Day 0):

-

Three pairs of intradermal injections are made in the shoulder region of the test animals:

-

Freund's Complete Adjuvant (FCA) emulsified with water.

-

The test substance in a suitable vehicle.

-

The test substance emulsified in FCA.

-

-

Control animals receive similar injections without the test substance.

-

-

Topical Induction (Day 7): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.

-

Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a fresh site on the flank of both test and control animals under an occlusive patch for 24 hours.[20]

-

Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive response compared to the control group.[19]

Visualizations

Logical Workflow for this compound Spill Response

Caption: Workflow for responding to a this compound spill.

Hazard Relationships for this compound

Caption: Interrelation of hazards associated with this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. This compound | 141-06-0 [chemicalbook.com]

- 3. This compound [flavscents.com]

- 4. echemi.com [echemi.com]

- 5. 141-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, 141-06-0 [thegoodscentscompany.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. Page loading... [guidechem.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 17. oecd.org [oecd.org]

- 18. princeton.edu [princeton.edu]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. nucro-technics.com [nucro-technics.com]

- 24. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 25. robovent.com [robovent.com]

- 26. oecscomply.com [oecscomply.com]

- 27. mscdirect.com [mscdirect.com]

- 28. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. First Aid You Should Know: How to Treat Allergic Reaction [healthline.com]

- 31. ashp.org [ashp.org]

- 32. depts.washington.edu [depts.washington.edu]

- 33. d2vxd53ymoe6ju.cloudfront.net [d2vxd53ymoe6ju.cloudfront.net]

- 34. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 35. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 36. punchout.medline.com [punchout.medline.com]

- 37. dam.assets.ohio.gov [dam.assets.ohio.gov]

Thermodynamic Properties of Propyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is an ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid with a fruity odor, commonly used as a flavoring and fragrance agent. In the context of pharmaceutical and drug development research, understanding the thermodynamic and physical properties of esters like propyl valerate is crucial for various applications, including formulation development, solvent selection, and process optimization. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a summary of relevant data.

Core Thermodynamic and Physical Properties

A compilation of the fundamental thermodynamic and physical properties of this compound is presented below. These values have been aggregated from various sources and provide a baseline for its characterization.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 144.21 | g/mol | - | [1][2][3][4] |

| Melting Point | -70.7 to -71.0 | °C | 760.00 mm Hg | [4][5] |

| Boiling Point | 167.0 to 168.0 | °C | 760.00 mm Hg | [4][5] |

| Vapor Pressure | 1.60 | mmHg | 25.00 °C | [3][5] |

| Density | 0.870 - 0.872 | g/cm³ | 20.00 °C | [1][5][6][7] |

| Refractive Index | 1.4050 | - | 20.00 °C | [5] |

| Flash Point | 37.78 | °C | (TCC) | [5] |

| Water Solubility | 308.7 | mg/L | 25 °C (estimated) | [5] |

| LogP (o/w) | 2.823 | - | (estimated) | [5] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key thermodynamic properties of this compound are outlined below. These protocols are based on established techniques for the characterization of organic liquids.

Determination of Melting Point

The melting point of this compound, which is a low-temperature transition, can be determined using a cryostat or a specialized low-temperature differential scanning calorimeter (DSC).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of high-purity this compound is hermetically sealed in an aluminum pan.

-

Apparatus: A calibrated differential scanning calorimeter equipped with a cooling system (e.g., liquid nitrogen) is used.

-

Procedure:

-

The sample is cooled to a temperature well below the expected melting point (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

-

The sample is then heated at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition.

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature of the endotherm is also often reported.

Determination of Boiling Point

The boiling point can be determined using a variety of methods, including ebulliometry or distillation.

Methodology (Ebulliometry):

-

Apparatus: A Swietoslawski-type ebulliometer, which allows for the measurement of the boiling point of a liquid under controlled pressure, is used. The apparatus is equipped with a precision thermometer and a manostat.

-

Procedure:

-

A sample of this compound is placed in the ebulliometer.

-

The system is brought to a stable, controlled pressure (e.g., atmospheric pressure).

-

The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is recorded.

-

-

Data Analysis: The stable temperature reading during boiling is recorded as the boiling point at the measured pressure.

Determination of Vapor Pressure

Vapor pressure can be measured using static or dynamic methods. The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

Methodology (Static Method):

-

Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a temperature-controlled bath.

-

Procedure:

-

A degassed sample of this compound is introduced into the sample cell.

-

The cell is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

-

The pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

-

-

Data Analysis: The measured pressure at each temperature is recorded. The data can be fitted to a suitable vapor pressure equation, such as the Antoine equation, to allow for interpolation and extrapolation.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer or a vibrating tube densitometer.

Methodology (Pycnometer):

-

Apparatus: A calibrated pycnometer of a known volume.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.

-

The temperature of the sample is maintained at a constant, known value (e.g., 20 °C) during the measurement.

-

-

Data Analysis: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Methodology (Abbe Refractometer):

-

Apparatus: An Abbe refractometer, which is a common instrument for measuring the refractive index of liquids.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index is temperature-dependent.

-

Synthesis of this compound

This compound is typically synthesized by the Fischer esterification of valeric acid with propanol (B110389) in the presence of an acid catalyst.[7]

Methodology:

-

Reactants: Valeric acid, propanol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Valeric acid and an excess of propanol are combined in a round-bottom flask.

-

A catalytic amount of sulfuric acid is added.

-

The mixture is refluxed for a set period to drive the reaction to completion.

-

The reaction mixture is then cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted valeric acid.

-

The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and purified by distillation.

-

-

Characterization: The purity and identity of the synthesized this compound are confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

To aid in the understanding of the experimental and logical processes involved in the study of this compound, the following diagrams are provided.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar ester compounds. The provided visualizations offer a clear summary of the experimental workflow and the underlying reaction mechanism for its synthesis. Accurate knowledge of these properties is fundamental for the successful application of this compound in various scientific and industrial contexts.

References

- 1. 141-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Pentanoic acid, propyl ester [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Human Metabolome Database: Showing metabocard for Propyl pentanoate (HMDB0040296) [hmdb.ca]

- 5. This compound, 141-06-0 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 141-06-0 [chemicalbook.com]

Propyl Valerate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propyl valerate (B167501), also known as propyl pentanoate, is an ester with a characteristic fruity odor, often used in the formulation of flavorings, fragrances, and as a specialty solvent. A thorough understanding of its solubility in various organic solvents is crucial for its application in research, particularly in drug development where it may serve as a solvent or be part of a formulation. This technical guide provides a comprehensive overview of the solubility of propyl valerate, based on available data and established principles of organic chemistry.

Core Principles of this compound Solubility